molecular formula C9H8ClNO2S B1591838 1-Methyl-1H-indole-5-sulfonyl chloride CAS No. 859850-75-2

1-Methyl-1H-indole-5-sulfonyl chloride

Cat. No. B1591838
M. Wt: 229.68 g/mol
InChI Key: UGZYASSOUPYFAI-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5-sulfonyl chloride is a chemical compound with the empirical formula C9H8ClNO2S and a molecular weight of 229.68 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-indole-5-sulfonyl chloride can be represented by the SMILES string Cn1ccc2cc(ccc12)S(Cl)(=O)=O .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-1H-indole-5-sulfonyl chloride are not available, it’s important to note that contact with water liberates toxic gas .


Physical And Chemical Properties Analysis

1-Methyl-1H-indole-5-sulfonyl chloride is a solid substance . It has a melting point range of 79-82 degrees Celsius .

Scientific Research Applications

Sulfenylation Reactions

Gilow et al. (1991) explored the methylsulfenylation of 1-substituted pyrroles and indoles, using methylsulfenyl chloride and excess pyridine. This research demonstrated the synthesis of mono and disubstituted pyrroles and monosubstituted indoles, highlighting the activation of these molecules towards electrophilic substitution and their subsequent oxidation to sulfoxides and sulfones (Gilow, H. M., Brown, Christopher S., Copeland, John N., & Kelly, Keith E., 1991).

Novel Indolyl Aryl Sulfones

Silvestri et al. (2003) synthesized a series of novel 1- and 3-benzenesulfonylindoles, examining their potential anti-HIV-1 activities. The study found that certain 3-benzenesulfonyl derivatives exhibited potent anti-HIV-1 activity, demonstrating the significance of sulfonyl chloride derivatives in the development of antiviral agents (Silvestri, R., De Martino, G., La Regina, G., Artico, M., Massa, S., Vargiu, L., Mura, M., Loi, A., Marceddu, T., & la Colla, P., 2003).

Synthesis of Bis(2-methyl-1H-indole)Derivatives

Hosseinzadeh and Mokhtary (2018) developed a green catalytic method for synthesizing bis(2-methyl-1H-indole) derivatives using chlorosulfonic acid immobilized on nicotinic acid. This methodology offers significant improvements in the synthesis process, including excellent yields, simplicity, and environmentally friendly conditions (Hosseinzadeh, Syedeh Fatemeh & Mokhtary, M., 2018).

Metal-free Syntheses of Aryl/Alkylthioindoles

Kumaraswamy et al. (2015) presented an iodine-catalyzed sulfenylation protocol for indoles using aryl-/alkyl sulfonyl chlorides, demonstrating the efficiency and scalability of this method for generating indole 3-sulfenylether molecules. This study showcases the versatility of sulfonyl chloride derivatives in facilitating diverse chemical transformations (Kumaraswamy, G., Raju, R., & Narayanarao, Vykunthapu, 2015).

Efficient Sulfonation of Indoles

Janosik et al. (2006) investigated the sulfonation of various 1-phenylsulfonyl-1H-indoles, leading to a clean and simple protocol for synthesizing corresponding sulfonamide derivatives. This study emphasizes the role of sulfonyl chloride derivatives in the selective introduction of functional groups into indole scaffolds, facilitating the synthesis of potentially biologically active compounds (Janosik, T., Shirani, Hamid, Wahlström, Niklas, Malky, Ilham, Stensland, B., & Bergman, J., 2006).

Safety And Hazards

This chemical is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled . Contact with water liberates toxic gas . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

1-methylindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZYASSOUPYFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594512
Record name 1-Methyl-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indole-5-sulfonyl chloride

CAS RN

859850-75-2
Record name 1-Methyl-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Bucki, M Marcinkowska, J Śniecikowska… - European journal of …, 2020 - Elsevier
… , 0.84 mmol, 0.250 g), 1-methyl-1H-indole-5-sulfonyl chloride (1.2 equiv, 1.00 mmol, 0.230 g)… , 0.84 mmol, 0.250 g), 1-methyl-1H-indole-5-sulfonyl chloride (1.2 equiv, 1.00 mmol, 0.230 g)…
Number of citations: 8 www.sciencedirect.com
A Millet, M Plaisant, C Ronco, M Cerezo… - Journal of medicinal …, 2016 - ACS Publications
… The general procedure for the formation of sulfonamide (I) was followed using 3 (102.0 mg, 0.44 mmol), 1-methyl-1H-indole-5-sulfonyl chloride (121.0 mg, 0.53 mmol) as reagent, and …
Number of citations: 24 pubs.acs.org

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